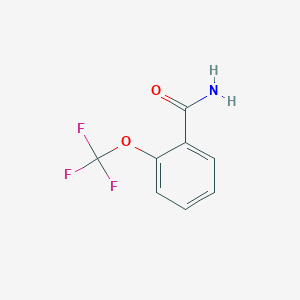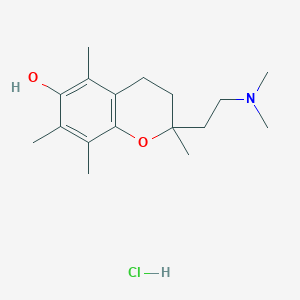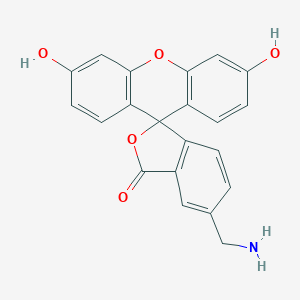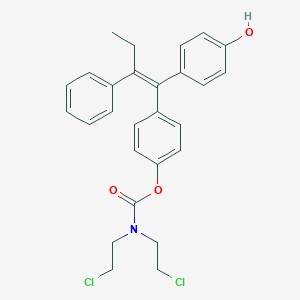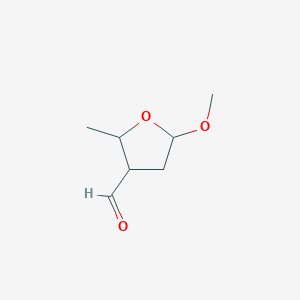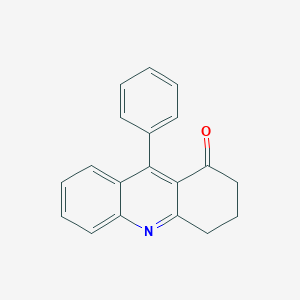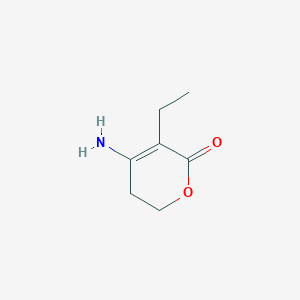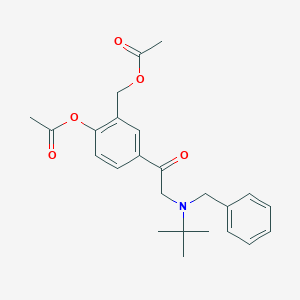
Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, also known as Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, is a useful research compound. Its molecular formula is C24H29NO5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds, such as the copper binding tripeptide ghk (glycyl-l-histidyl-l-lysine), interact with copper and modify the expression of numerous antioxidant genes .
Mode of Action
It is known that similar compounds, such as ghk-cu, improve wound healing and tissue regeneration, stimulate collagen and decorin production, support angiogenesis and nerve outgrowth, and possess antioxidant and anti-inflammatory effects . These compounds also increase cellular stemness and secretion of trophic factors by mesenchymal stem cells .
Biochemical Pathways
The Glycyl compound likely affects multiple biochemical pathways due to its potential antioxidant activity . It may block the formation of reactive oxygen and carbonyl species, detoxify toxic products of lipid peroxidation, protect keratinocytes from lethal Ultraviolet B (UVB) radiation, and block hepatic damage by dichloromethane radicals .
Pharmacokinetics
Similar compounds, such as nnz-2591, a synthetic analogue of cyclic glycine-proline (cgp), have been chemically modified to increase their half-life, stability, and oral bioavailability .
Result of Action
The Glycyl compound likely has multiple molecular and cellular effects due to its potential antioxidant activity . It may protect cells from oxidative stress, improve tissue regeneration, and stimulate the production of collagen and other important proteins .
Action Environment
It is known that similar compounds, such as ghk-cu, can protect keratinocytes from lethal uvb radiation, suggesting that they may be effective in environments with high levels of uv radiation .
Properties
IUPAC Name |
[2-acetyloxy-5-[2-[benzyl(tert-butyl)amino]acetyl]phenyl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-17(26)29-16-21-13-20(11-12-23(21)30-18(2)27)22(28)15-25(24(3,4)5)14-19-9-7-6-8-10-19/h6-13H,14-16H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQOUEUIEVCLCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)C(C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228146 |
Source


|
| Record name | Glycyl compound | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77430-27-4 |
Source


|
| Record name | Glycyl compound | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl compound | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the potential applications of Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- in pharmaceutical research?
A1: Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, also known as 'glycyl compound', is an intermediate in the production of the bronchodilator Salbutamol []. While not a pharmaceutical itself, its role in the synthesis of Salbutamol highlights its importance in the pharmaceutical industry. Further research into its properties and potential applications could yield valuable insights for developing new drugs and therapies.
Q2: Can viral proteases be utilized for the synthesis of biochemically relevant molecules?
A2: Yes, research has shown that viral proteases like Lbpro, encoded by the foot-and-mouth disease virus, can be utilized for synthesizing biochemically relevant molecules []. Specifically, Lbpro can facilitate ligation reactions between recombinant ISG15, a ubiquitin-like protein, and synthetic glycyl compounds. This method allows for the efficient preparation of various ISG15 protein tools, which are essential for studying deISGylases and screening inhibitors against viral proteases like SARS-CoV-2 PLpro [].
Q3: How does the conformational analysis of cyclic peptides contribute to our understanding of their biological activity?
A3: Conformational analysis, particularly of cyclic peptides containing glycyl residues, provides valuable insights into their three-dimensional structures and potential biological activities []. By determining the energetically favorable conformations of these peptides, researchers can understand how they interact with their biological targets. This knowledge is crucial for designing new drugs and understanding the mechanisms of existing ones.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

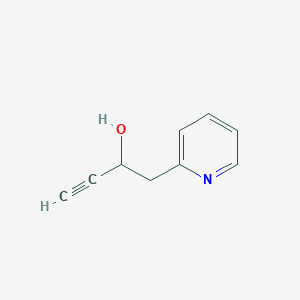
![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)
